molecular formula C16H19NO2S B352157 N-benzyl-4-propan-2-ylbenzenesulfonamide CAS No. 321704-22-7

N-benzyl-4-propan-2-ylbenzenesulfonamide

Cat. No.: B352157
CAS No.: 321704-22-7
M. Wt: 289.4g/mol
InChI Key: LTYMQLFIFOYAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary use. N-benzyl-4-propan-2-ylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and chemical biology research. The compound features a benzenesulfonamide scaffold—a structure widely recognized for its role as a zinc-binding group (ZBG) in the inhibition of carbonic anhydrase (CA) enzymes . The molecular structure is characterized by an isopropyl (propan-2-yl) group at the para-position and a benzyl group attached to the sulfonamide nitrogen, which can be explored for structure-activity relationship (SAR) studies. Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrase isoforms, including tumor-associated enzymes like CA IX and XII . These enzymes are crucial for regulating pH in hypoxic tumor microenvironments, and their inhibition can trigger apoptosis and impair cancer cell proliferation . Researchers are investigating novel benzenesulfonamide inhibitors, often employing the "tail approach" by modifying the sulfonamide nitrogen with diverse substituents to enhance selectivity and potency towards specific CA isoforms . This compound serves as a valuable building block or intermediate for designing and synthesizing novel potential therapeutic agents, particularly in the field of oncology research.

Properties

CAS No.

321704-22-7

Molecular Formula

C16H19NO2S

Molecular Weight

289.4g/mol

IUPAC Name

N-benzyl-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-13(2)15-8-10-16(11-9-15)20(18,19)17-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3

InChI Key

LTYMQLFIFOYAEB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare N-benzyl-4-propan-2-ylbenzenesulfonamide with analogous sulfonamides, focusing on structural features, synthesis, and physicochemical properties.

Structural Modifications and Substituent Effects

Aromatic Ring Substituents
  • Electron-Donating vs. Electron-Withdrawing Groups: N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () features a 4-methyl group, which is electron-donating. N-[([1,1'-biphenyl]-4-yl)methyl]-N-[4-(hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide () includes a hexafluoro-hydroxypropan-2-yl group, a strong electron-withdrawing substituent. Such groups can significantly alter acidity and lipophilicity, impacting binding interactions in biological systems .
N-Substituent Diversity
  • Benzyl vs. Allyl/Propargyl Groups :
    • N-Allyl-4-methylbenzenesulfonamide () contains an allyl group, which introduces unsaturation and reactivity toward electrophilic addition. In contrast, the benzyl group in the target compound may enhance aromatic stacking interactions .
    • N-(2,2-dimethoxyethyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide () incorporates a propargyl group, enabling click chemistry applications, whereas the benzyl group offers steric bulk and stability .

Physicochemical Properties

Melting Points and Solubility
  • 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide () has a low melting point (40–41°C), suggesting weaker intermolecular forces compared to N-(2-(1,3-bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide (), which melts at 170–173°C due to hydrogen bonding from the oxoimidazolidinone ring .
  • Fluorinated derivatives () are expected to exhibit enhanced lipid solubility, whereas methoxy-substituted compounds () may balance polarity and membrane permeability .
Spectroscopic Characteristics
  • Sulfonamide S=O stretches in IR spectra (–8) typically appear at 1340–1150 cm⁻¹. Variations in peak positions correlate with substituent electronic effects (e.g., electron-withdrawing groups shift peaks to higher wavenumbers) .
  • NMR chemical shifts for aromatic protons in N-(4-hydroxy-3-((4-methoxyphenyl)amino)-2-methylbutan-2-yl)-4-methylbenzenesulfonamide () reflect deshielding by the methoxy group (δ 6.7–7.3 ppm) .

Data Table: Key Comparisons

Compound Name Substituents (Aromatic/N-) Synthesis Yield Melting Point (°C) Notable Features
This compound (Target) 4-isopropyl, N-benzyl - - Hypothesized high lipophilicity
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide 4-methyl, N-azidoalkyl Good - Click chemistry applications
N-[4-(Hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide 4-hexafluoro-hydroxypropan-2-yl - - High electronegativity, stability
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide 4-methyl, N-allyl/bromo 34% 40–41 Reactive bromo group
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide 4-methyl, N-imidazolidinone 67% 170–173 Hydrogen-bonding motifs
N-(4-Hydroxy-3-((4-methoxyphenyl)amino)-2-methylbutan-2-yl)-4-methylbenzenesulfonamide 4-methyl, N-hydroxy/methoxy 93% - Bioactive scaffold potential

Preparation Methods

Sulfonation of Cumene

Cumene (isopropylbenzene) undergoes electrophilic aromatic sulfonation using concentrated sulfuric acid at 100–120°C for 6–8 hours. The reaction preferentially yields 4-isopropylbenzenesulfonic acid due to the electron-donating isopropyl group directing sulfonation to the para position.

Reaction Conditions :

  • Sulfonation : Cumene (1 equiv) + H₂SO₄ (1.2 equiv), 110°C, 7 hours.

  • Workup : Dilution with ice water, neutralization with NaOH, and recrystallization.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Procedure :

  • 4-Isopropylbenzenesulfonic acid (1 equiv) is suspended in PCl₅ (2.5 equiv) at 0°C.

  • The mixture is refluxed at 80°C for 2 hours.

  • Excess PCl₅ is quenched with ice, and the product is extracted into dichloromethane.

  • The organic layer is dried (Na₂SO₄) and concentrated to yield 4-isopropylbenzenesulfonyl chloride (78–85% yield).

Preparation of N-Benzylpropan-2-amine

Reductive Amination

N-Benzylpropan-2-amine is synthesized via reductive amination of benzylamine and acetone using sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

Reaction Scheme :
Benzylamine+AcetoneNaBH3CNCH3COOH/MeOHN-Benzylpropan-2-amine\text{Benzylamine} + \text{Acetone} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{CH}_3\text{COOH/MeOH}} \text{N-Benzylpropan-2-amine}

Optimized Conditions :

  • Benzylamine (1 equiv), acetone (1.2 equiv), NaBH₃CN (1.5 equiv), glacial acetic acid (2 equiv), methanol solvent, 24 hours at 25°C.

  • Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Alternative Alkylation Route

Direct alkylation of benzylamine with 2-bromopropane is less efficient due to over-alkylation but can be mitigated using phase-transfer catalysis.

Procedure :

  • Benzylamine (1 equiv), 2-bromopropane (1.1 equiv), K₂CO₃ (2 equiv), tetrabutylammonium bromide (0.1 equiv), DMF, 80°C, 12 hours.

  • Yield: 45–50% (mixture of mono- and dialkylated products).

Coupling Reaction to Form this compound

Sulfonylation of N-Benzylpropan-2-amine

The key step involves reacting 4-isopropylbenzenesulfonyl chloride with N-benzylpropan-2-amine in the presence of a base to neutralize HCl.

Standard Protocol :

  • Reagents :

    • 4-Isopropylbenzenesulfonyl chloride (1 equiv)

    • N-Benzylpropan-2-amine (1.1 equiv)

    • Triethylamine (2 equiv) in anhydrous dichloromethane.

  • Procedure :

    • The amine and base are added to DCM at 0°C.

    • Sulfonyl chloride is added dropwise, and the mixture is stirred at 25°C for 12 hours.

    • Workup: Washing with 1M HCl, brine, drying (Na₂SO₄), and solvent evaporation.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 65–70% (white crystalline solid).

Solvent and Base Optimization

Comparative studies from analogous sulfonamide syntheses reveal the impact of reaction conditions:

BaseSolventTemperatureTime (h)Yield (%)
TriethylamineDCM25°C1270
PyridineDCM25°C2462
DBUTHF50°C658

Data extrapolated from.

Alternative Methods and Optimization

One-Pot Sequential Alkylation

A two-step, one-pot method avoids isolating intermediates:

  • Sulfonylation : Benzylamine reacts with 4-isopropylbenzenesulfonyl chloride to form N-benzyl-4-isopropylbenzenesulfonamide.

  • Alkylation : The primary sulfonamide is alkylated with 2-bromopropane using K₂CO₃ in DMF.

Challenges :

  • Low nucleophilicity of sulfonamide nitrogen necessitates harsh conditions (e.g., 100°C, 24 hours).

  • Yield: <40% due to competing elimination.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 4-Isopropylbenzenesulfonyl chloride (1 equiv), N-benzylpropan-2-amine (1.1 equiv), DCM, 80°C, 30 minutes.

  • Yield : 75% (reported for analogous sulfonamides ).

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